

Spectroscopic Profile of Ethyl 2-sulfamoylbenzoate: A Technical Guide

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Compound of Interest

Compound Name: *Ethyl 2-sulfamoylbenzoate*

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This technical guide provides a comprehensive overview of the spectroscopic data for **Ethyl 2-sulfamoylbenzoate** ($C_9H_{11}NO_4S$, Mol. Wt.: 229.25 g/mol).[1][2] Due to the limited availability of publicly accessible raw experimental spectra, this document focuses on predicted spectroscopic values derived from the analysis of its constituent functional groups. These predictions are supported by data from analogous compounds and established spectroscopic principles. This guide also outlines detailed, standard experimental protocols for acquiring such data.

Predicted Spectroscopic Data

The following tables summarize the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for **Ethyl 2-sulfamoylbenzoate**.

Table 1: Predicted 1H NMR Spectroscopic Data

Solvent: $CDCl_3$, Reference: TMS (δ 0.00 ppm)

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment	Notes
~8.0 - 8.2	Doublet	1H	Ar-H (ortho to -COOEt)	Deshielded due to the anisotropic effect of the carbonyl group.
~7.5 - 7.8	Multiplet	3H	Other Ar-H	Complex splitting pattern due to ortho and meta couplings.
~5.5 - 6.5	Broad Singlet	2H	SO ₂ NH ₂	Chemical shift can be variable and may broaden or exchange with D ₂ O.
4.41	Quartet	2H	O-CH ₂ -CH ₃	Typical range for a methylene group adjacent to an ester oxygen.
1.40	Triplet	3H	O-CH ₂ -CH ₃	Typical range for a methyl group in an ethyl ester.

Table 2: Predicted ¹³C NMR Spectroscopic Data

Solvent: CDCl₃, Reference: TMS (δ 0.00 ppm)

Chemical Shift (δ , ppm)	Carbon Type	Assignment	Notes
~167	Quaternary	C=O	Expected range for an ester carbonyl carbon. [3]
~135 - 140	Quaternary	Ar-C-SO ₂	Deshielded due to attachment to the sulfamoyl group.
~130 - 134	Quaternary	Ar-C-COOEt	Deshielded due to attachment to the ester group.
~128 - 133	Tertiary	Ar-CH	Range for aromatic methine carbons.
~62	Secondary	O-CH ₂ -CH ₃	Typical shift for an ethoxy group carbon. [3]
~14	Primary	O-CH ₂ -CH ₃	Typical shift for a terminal methyl carbon in an ethyl group.[3]

Table 3: Predicted Infrared (IR) Absorption Data

Sample Preparation: KBr Pellet or Thin Film

Frequency (cm ⁻¹)	Intensity	Vibration	Functional Group
3390 - 3230	Medium	N-H Asymmetric & Symmetric Stretch	Sulfonamide (-SO ₂ NH ₂)[4]
3100 - 3000	Medium	C-H Aromatic Stretch	Benzene Ring[5]
2980 - 2850	Medium	C-H Aliphatic Stretch	Ethyl Group[6]
1730 - 1715	Strong	C=O Stretch	Aromatic Ester
1600 - 1475	Medium-Weak	C=C Aromatic Ring Stretch	Benzene Ring[6]
1350 - 1315	Strong	S=O Asymmetric Stretch	Sulfonamide (-SO ₂ NH ₂)[4][7]
1280 - 1250	Strong	C-O Stretch (Ester)	Aromatic Ester
1180 - 1145	Strong	S=O Symmetric Stretch	Sulfonamide (-SO ₂ NH ₂)[4][7]

Table 4: Predicted Mass Spectrometry (MS) Fragmentation Data

Ionization Method: Electron Ionization (EI)

m/z	Proposed Fragment Ion	Notes
229	$[\text{C}_9\text{H}_{11}\text{NO}_4\text{S}]^{+\cdot}$	Molecular Ion ($\text{M}^{+\cdot}$)
184	$[\text{M} - \text{OEt}]^{+}$	Loss of the ethoxy radical (- OC_2H_5)
166	$[\text{M} - \text{SO}_2\text{NH}]^{+}$	Loss of the sulfamoyl radical
150	$[\text{M} - \text{SO}_2\text{NH}_2 - \text{H}]^{+}$	Fragmentation of the aromatic ring after initial losses
122	$[\text{C}_7\text{H}_6\text{O}_2]^{+\cdot}$	Result of fragmentation and rearrangement
92	$[\text{C}_6\text{H}_4]^{+}$	Loss of SO_2 from a rearranged fragment, a common pathway for aromatic sulfonamides. [8]
77	$[\text{C}_6\text{H}_5]^{+}$	Phenyl cation
65	$[\text{SO}_2\text{NH}]^{+}$	Sulfamoyl cation

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Dissolve approximately 5-10 mg of **Ethyl 2-sulfamoylbenzoate** in 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl_3). The sample should be fully dissolved to ensure homogeneity. Add a small amount of an internal standard, typically tetramethylsilane (TMS), for chemical shift referencing (0 ppm).[\[1\]](#)
- Instrumentation: Utilize a high-resolution NMR spectrometer, for instance, a 400 MHz or 500 MHz instrument.
- ^1H NMR Acquisition:
 - Pulse Sequence: A standard single-pulse sequence is typically used.

- Spectral Width: Set to encompass a range of approximately -2 to 12 ppm.
- Acquisition Time: Typically 2-4 seconds.
- Relaxation Delay: A delay of 1-5 seconds between pulses is recommended to allow for full relaxation of the protons.[1]
- Number of Scans: 8 to 16 scans are generally sufficient for a sample of this concentration.
- ^{13}C NMR Acquisition:
 - Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30) is used to provide a spectrum with single lines for each unique carbon atom.
 - Spectral Width: Set to a range of approximately 0 to 220 ppm.
 - Acquisition Time: Typically 1-2 seconds.
 - Relaxation Delay: A delay of 2-5 seconds is standard. Longer delays may be required for quaternary carbons.[1]
 - Number of Scans: A larger number of scans (e.g., 1024 or more) is necessary due to the low natural abundance of the ^{13}C isotope.
- Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID) data. Phase correction and baseline correction should be performed to obtain the final spectrum.

Infrared (IR) Spectroscopy

- Sample Preparation (KBr Pellet Method):
 - Grind a small amount (1-2 mg) of **Ethyl 2-sulfamoylbenzoate** with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.[9]
 - Transfer the powder to a pellet press and apply pressure (typically 8-10 tons) to form a thin, transparent pellet.

- Sample Preparation (Thin Film Method):
 - Dissolve a small amount of the solid sample in a few drops of a volatile solvent (e.g., acetone or methylene chloride).[10]
 - Apply a drop of the solution onto a salt plate (e.g., NaCl or KBr).[10]
 - Allow the solvent to evaporate completely, leaving a thin film of the solid compound on the plate.[10]
- Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
- Acquisition:
 - First, acquire a background spectrum of the empty sample holder (or a clean salt plate/KBr pellet).
 - Place the sample in the spectrometer's sample compartment.
 - Acquire the sample spectrum over a range of 4000 to 400 cm^{-1} . Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
- Processing: The instrument software automatically ratios the sample spectrum against the background spectrum to generate the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

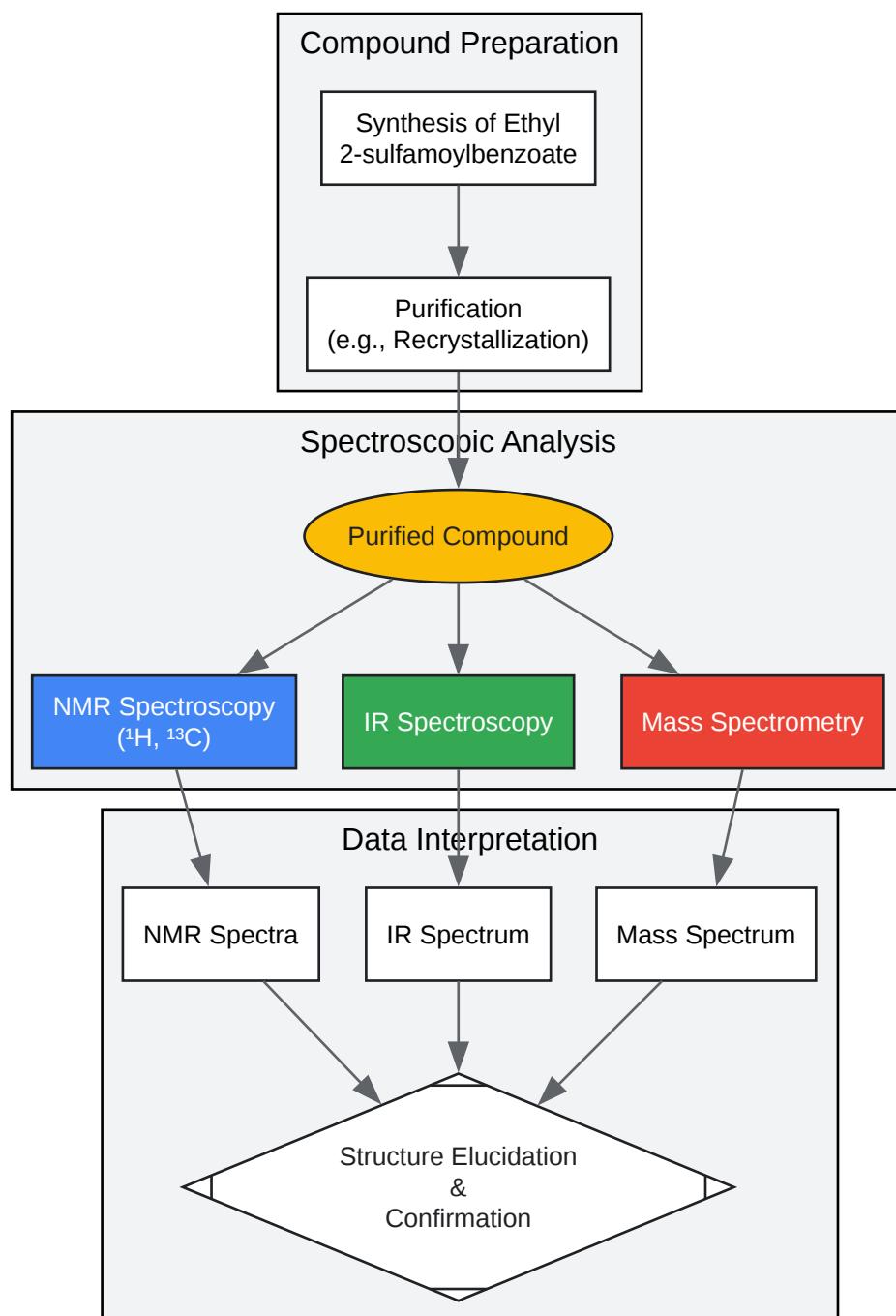
- Sample Preparation and Introduction: Introduce a small amount of the sample into the mass spectrometer. For a volatile and thermally stable compound like this, a direct insertion probe or Gas Chromatography (GC) inlet can be used.[11]
- Instrumentation: A mass spectrometer equipped with an Electron Ionization (EI) source is standard for small organic molecules.
- Acquisition (EI Mode):
 - Ionization Energy: The standard electron energy for EI is 70 electron volts (eV). This provides sufficient energy to cause ionization and reproducible fragmentation patterns.[11]

[\[12\]](#)

- Source Temperature: Typically set between 200-250 °C to ensure the sample is in the gas phase.
- Mass Range: Scan a mass-to-charge (m/z) range appropriate for the compound, for example, m/z 40 to 300.
- Data Analysis: The resulting mass spectrum will show the relative abundance of the molecular ion and various fragment ions. The fragmentation pattern serves as a "fingerprint" for the molecule and can be interpreted to confirm its structure.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the complete spectroscopic analysis of a synthesized compound such as **Ethyl 2-sulfamoylbenzoate**.



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Caption: Workflow for Spectroscopic Analysis of **Ethyl 2-sulfamoylbenzoate**.

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References

- 1. books.rsc.org [books.rsc.org]
- 2. Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. askfilo.com [askfilo.com]
- 4. znaturforsch.com [znaturforsch.com]
- 5. Infrared Spectroscopy [www2.chemistry.msu.edu]
- 6. eng.uc.edu [eng.uc.edu]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. orgchemboulder.com [orgchemboulder.com]
- 11. as.uky.edu [as.uky.edu]
- 12. bitesizebio.com [bitesizebio.com]
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